

Application Note: Quantification of Octyl Palmitate using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Octyl palmitate*

Cat. No.: *B104176*

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Introduction

Octyl palmitate is a widely used emollient in cosmetic and personal care products, valued for its smooth, non-greasy feel.^{[1][2]} Accurate quantification of **octyl palmitate** is crucial for quality control, formulation development, and stability testing. This application note presents a reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the determination of **octyl palmitate**. The method utilizes a reversed-phase C18 column and UV detection, offering a straightforward and robust approach for researchers, scientists, and drug development professionals.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The recommended chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Methanol:Water (98:2, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	40 °C
Detection Wavelength	210 nm
Run Time	10 minutes

Note: These conditions are a starting point and may require optimization based on the specific HPLC system and sample matrix.

Reagents and Standards

- HPLC-grade methanol
- HPLC-grade water
- **Octyl palmitate** reference standard (purity \geq 98%)

Protocol

Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **octyl palmitate** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

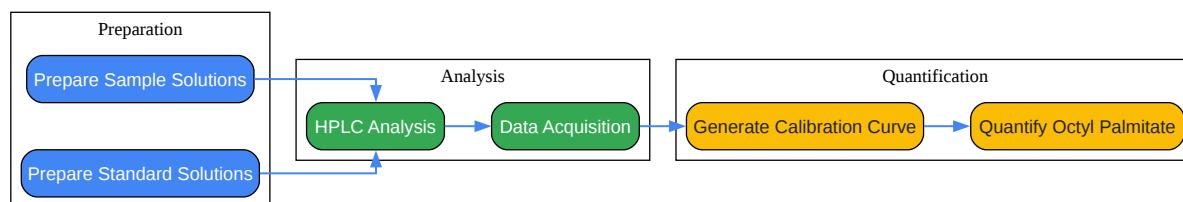
Sample Preparation

The sample preparation method will vary depending on the matrix. For a typical cosmetic cream or lotion:

- Accurately weigh approximately 1 g of the sample into a 50 mL beaker.
- Add 20 mL of methanol and heat gently on a hot plate with stirring for 10 minutes to melt the sample and dissolve the **octyl palmitate**.
- Cool the solution to room temperature.
- Transfer the solution to a 25 mL volumetric flask and dilute to volume with methanol.
- Filter the solution through a 0.45 μ m syringe filter into an HPLC vial.

Note: It is crucial to ensure complete extraction of **octyl palmitate** from the sample matrix. Method validation should include an assessment of extraction recovery.

Analysis Workflow



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Caption: Experimental workflow for **octyl palmitate** quantification.

Method Validation

To ensure the reliability of the HPLC method, it should be validated according to the International Conference on Harmonisation (ICH) guidelines.^[3] The following parameters should be assessed:

Linearity

Linearity should be evaluated by analyzing the working standard solutions at a minimum of five concentrations. The peak area is plotted against the corresponding concentration, and a linear regression analysis is performed.

Table 2: Linearity Data (Example)

Concentration ($\mu\text{g/mL}$)	Peak Area (mAU*s)
10	[Insert Data]
25	[Insert Data]
50	[Insert Data]
75	[Insert Data]
100	[Insert Data]
Correlation Coefficient (R^2)	≥ 0.999

Accuracy

Accuracy is determined by performing recovery studies. A known amount of **octyl palmitate** is spiked into a placebo (a sample matrix without the analyte) at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated.

Table 3: Accuracy (Recovery) Data (Example)

Spiked Level	Theoretical Conc. ($\mu\text{g/mL}$)	Measured Conc. ($\mu\text{g/mL}$)	Recovery (%)
80%	[Insert Data]	[Insert Data]	[Insert Data]
100%	[Insert Data]	[Insert Data]	[Insert Data]
120%	[Insert Data]	[Insert Data]	[Insert Data]
Average Recovery (%)	98.0 - 102.0%		

Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For repeatability, six replicate injections of a standard solution are analyzed on the same day. For intermediate precision, the analysis is repeated on a different day by a different analyst. The relative standard deviation (RSD) of the peak areas is calculated.

Table 4: Precision Data (Example)

Precision Type	Replicate	Peak Area (mAU*s)
Repeatability	1	[Insert Data]
2	[Insert Data]	
3	[Insert Data]	
4	[Insert Data]	
5	[Insert Data]	
6	[Insert Data]	
RSD (%)	$\leq 2.0\%$	
Intermediate Precision	Day 1, Analyst 1	[Insert Data]
Day 2, Analyst 2	[Insert Data]	
RSD (%)	$\leq 2.0\%$	

Limit of Detection (LOD) and Limit of Quantification (LOQ)

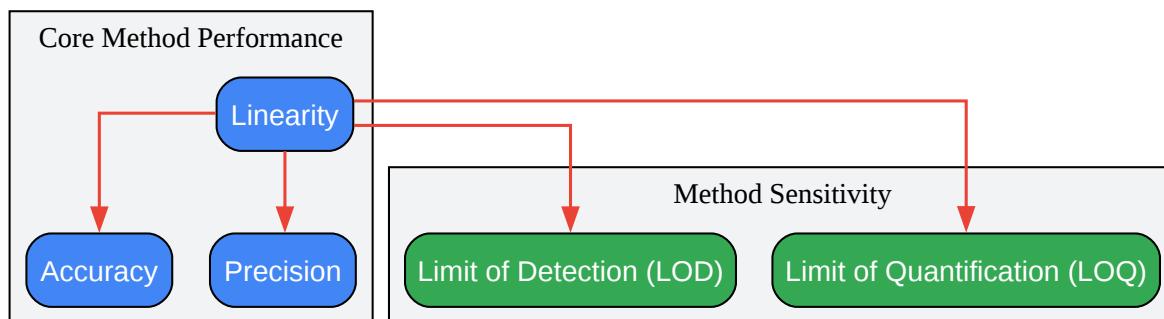
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

- $LOD = 3.3 * (\text{Standard Deviation of the y-intercept} / \text{Slope})$
- $LOQ = 10 * (\text{Standard Deviation of the y-intercept} / \text{Slope})$

Table 5: LOD and LOQ (Example)

Parameter	Value ($\mu\text{g/mL}$)
LOD	[Insert Data]
LOQ	[Insert Data]

Logical Relationship of Method Validation Parameters



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Caption: Interdependence of method validation parameters.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of **octyl palmitate** in various sample matrices. Proper method validation is essential to ensure accurate and precise results. The provided protocols and data tables serve as a comprehensive guide for researchers and scientists in the cosmetic and pharmaceutical industries.

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